[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine

Lipophilicity ADME prediction Physicochemical profiling

This secondary N-ethylamine building block ensures exclusive mono-derivatization, preventing bis-functionalization artifacts common with primary amine analogs. XLogP 0.4 and pKa 9.43 enhance cell permeability and CNS penetration. Versatile for parallel amide coupling, sulfonamide formation, and PROTAC synthesis. Allows reliable high-throughput purification and acid-base extraction protocols. Choose this compound for consistent product fidelity in fragment-based drug discovery and agrochemical development.

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
Cat. No. B12228662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine
Molecular FormulaC8H16ClN3
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCCNCC1=CN(N=C1C)C.Cl
InChIInChI=1S/C8H15N3.ClH/c1-4-9-5-8-6-11(3)10-7(8)2;/h6,9H,4-5H2,1-3H3;1H
InChIKeyGSFFNXHVHAUVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine – What Procurement Teams Need to Know About This Pyrazole-Based Secondary Amine Building Block


[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine (CAS 957043-29-7 free base; CAS 1856061-58-9 hydrochloride) is a secondary amine featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to an N-ethyl group . With the molecular formula C₈H₁₅N₃ and a free-base molecular weight of 153.22 g/mol, it belongs to the class of pyrazole-4-methanamine derivatives that serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research [1]. Unlike its primary amine and N-methyl analogs, this compound carries a secondary N-ethylamine moiety that alters its basicity (predicted pKa 9.43), lipophilicity (XLogP 0.4), and conformational flexibility (3 rotatable bonds), making it a chemically distinct entry in the 1,3-dimethylpyrazole-4-methanamine series .

Why [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine Cannot Be Replaced by Its Primary Amine or N-Methyl Analogs in Research Programs


The three immediate structural analogs within the 1,3-dimethylpyrazole-4-methanamine series – the primary amine (CAS 400756-28-7) [1], the N-methyl secondary amine (CAS 949100-09-8) , and the N-ethyl secondary amine (CAS 957043-29-7) – differ in a systematic N-alkyl progression (H → CH₃ → C₂H₅). Despite sharing the same pyrazole core, each substitution step introduces a quantifiable shift in physicochemical properties: the N-ethyl variant exhibits an XLogP of 0.4 compared to -0.5 for the primary amine, a predicted pKa of 9.43 versus approximately 9.0 for the N-methyl analog, and three rotatable bonds versus one in the primary amine . These differences directly impact salt formation behavior, chromatographic retention, membrane permeability predictions, and downstream coupling reactivity, meaning that synthetic routes optimized for one N-alkyl variant do not transfer reliably to another without re-validation of reaction conditions and purification protocols [2].

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine – Quantitative Differentiation Evidence Against Closest Analogs


XLogP Shift of ~0.9 Units Relative to the Primary Amine Analog Drives Different Solubility and Permeability Predictions

The N-ethyl substitution in [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine elevates the computed XLogP to 0.4 , compared with -0.5 for the primary amine analog (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 400756-28-7) [1]. This represents a net ΔXLogP of +0.9 units, which translates to an approximately 8-fold increase in predicted octanol-water partition coefficient. The N-methyl analog (CAS 949100-09-8) has an intermediate XLogP of 0 , establishing a clear lipophilicity rank order: N-ethyl (0.4) > N-methyl (0) > primary amine (-0.5). For medicinal chemistry programs optimizing CNS penetration or oral bioavailability, this graded lipophilicity series enables rational building block selection without resorting to de novo synthesis.

Lipophilicity ADME prediction Physicochemical profiling

Predicted pKa of 9.43 Enables Facile Salt Formation Under Mildly Acidic Conditions, Differentiating from Less Basic Analogs

The predicted pKa of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is 9.43±0.10 , which is characteristic of a secondary aliphatic amine adjacent to a weakly electron-withdrawing heterocycle. This pKa value is approximately 0.4–0.5 log units higher than the predicted pKa of the N-methyl analog (~9.0 estimated from structural trend analysis) and substantially higher than the primary amine analog, whose conjugate acid pKa is lowered by the greater inductive effect of the pyrazole ring on the directly attached -NH₃⁺ group [1]. The practical consequence is that the N-ethyl free base can be quantitatively converted to its hydrochloride salt (CAS 1856061-58-9) at pH < 7.5, facilitating purification by aqueous extraction or precipitation, whereas the primary amine requires pH < 6 for complete protonation. This difference in protonation window directly impacts work-up efficiency in multi-step syntheses where pH-sensitive functional groups are present.

Basicity Salt screening Purification strategy

Three Rotatable Bonds Versus One in the Primary Amine Analog Provide Greater Conformational Sampling in Target Binding

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine possesses three rotatable bonds (the methylene bridge C-N, the N-ethyl C-C, and the N-ethyl C-N torsion) , compared with only one rotatable bond (the exocyclic C-N of the methylene bridge) in the primary amine analog (CAS 400756-28-7) [1]. The N-methyl analog (CAS 949100-09-8) has two rotatable bonds [2]. This progression correlates with the number of freely rotating sp³ bonds in the N-alkyl side chain. In a fragment-based or structure-based design context, three rotatable bonds permit the terminal ethyl group to sample a broader conformational space, potentially enabling the N-ethylamine moiety to access hydrogen-bonding geometries or hydrophobic sub-pockets that are sterically inaccessible to the shorter N-methyl or rigid primary amine congeners. The heavier atom count (11 vs. 9 in the primary amine, 10 in the N-methyl) also contributes incremental increases in van der Waals contact surface area for hydrophobic binding site interactions.

Conformational flexibility Molecular docking Fragment-based screening

Boiling Point of 238.9 °C Provides a Wider Distillation Window Than the N-Methyl Analog at 220.2 °C for Purification Operations

The predicted boiling point of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is 238.9±25.0 °C at 760 mmHg , compared with 233.2±25.0 °C for the primary amine analog (CAS 400756-28-7) and 220.2±25.0 °C for the N-methyl analog (CAS 949100-09-8) . The ~18.7 °C boiling point elevation relative to the N-methyl analog reflects the additional methylene unit in the N-ethyl chain, which increases molecular weight by 14 g/mol and enhances van der Waals intermolecular forces. While all three compounds are distillable liquids under reduced pressure, the higher boiling point of the N-ethyl variant reduces the risk of carry-over during rotary evaporation at moderate vacuum and provides greater resolution when separating from lower-boiling reaction solvents such as THF (66 °C), dichloromethane (40 °C), or ethyl acetate (77 °C). The flash point of 98.3±23.2 °C also indicates lower volatility and reduced flammability hazard compared to the N-methyl analog (flash point 87.0±23.2 °C), a relevant consideration for pilot-scale handling.

Purification Distillation Process chemistry

Secondary Amine Functionality Enables Selective Mono-Functionalization Not Accessible with the Primary Amine Analog

The N-ethyl secondary amine in [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine carries exactly one NH proton (HBD count = 1) , enabling selective mono-acylation, mono-sulfonylation, or mono-alkylation without the chemoselectivity complications inherent to the primary amine analog (CAS 400756-28-7), which bears two NH protons (HBD count formally 1 for the -NH₂ group but capable of bis-functionalization). The primary amine can undergo double derivatization (e.g., bis-alkylation to form tertiary amines, or bis-acylation to form imides) unless carefully controlled by stoichiometry, leading to mixtures that reduce yield and complicate purification [1]. The N-ethyl secondary amine eliminates this bis-functionalization pathway entirely, ensuring a single, predictable reaction outcome per synthetic step. This mono-functionalization guarantee is particularly valuable in parallel library synthesis and fragment elaboration workflows, where reaction fidelity across diverse substrates is paramount. Additionally, the N-ethyl substituent introduces a permanent alkyl tag that distinguishes the pyrazole-4-methanamine nitrogen from other reactive amines in a complex substrate, enabling orthogonal protection strategies.

Synthetic utility Chemoselectivity Parallel library synthesis

Topological Polar Surface Area of 29.9 Ų Positions the Compound Favorably for Oral Bioavailability Predictions Relative to the Primary Amine (TPSA 43.8 Ų)

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine has a computed topological polar surface area (TPSA) of 29.9 Ų [1], significantly lower than the 43.8 Ų of the primary amine analog (CAS 400756-28-7) [2] and nearly identical to the 29.8 Ų of the N-methyl analog (CAS 949100-09-8) [3]. The 13.9 Ų reduction in TPSA relative to the primary amine arises because the N-ethyl substituent shields the amine nitrogen from contributing fully to the calculated polar surface. Under the Veber rules for oral bioavailability, TPSA should be ≤140 Ų, but within the sub-140 Ų range, lower TPSA generally correlates with improved passive membrane permeability. A TPSA of 29.9 Ų places this compound in a favorable zone for fragment-like oral absorption, whereas the primary amine at 43.8 Ų approaches the threshold where hydrogen-bonding capacity may begin to limit passive diffusion. Combined with the XLogP of 0.4, this TPSA value yields a property profile consistent with fragment screening collections optimized for downstream lead development with favorable ADME characteristics.

Oral bioavailability Veber rules Drug-likeness prediction

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine – High-Confidence Application Scenarios Grounded in Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Targeting CNS or Intracellular Proteins

The combination of XLogP 0.4 , TPSA 29.9 Ų [1], and a predicted pKa of 9.43 places [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine in a favorable fragment-like property space for CNS penetration and passive cell permeability. The XLogP of 0.4 is 0.9 units higher than the primary amine analog (XLogP -0.5), predicting an ~8-fold greater partition into lipid membranes [2]. Fragment screening libraries that include this compound rather than the primary amine analog may yield higher hit rates in cell-based phenotypic assays where intracellular target engagement is required. The secondary amine functionality ensures mono-derivatization during fragment elaboration, avoiding the bis-functionalization artifacts that complicate hit validation when using primary amine fragments.

Parallel Medicinal Chemistry Synthesis of N-Alkylated Pyrazole-4-Methanamine SAR Series

As a secondary N-ethylamine building block with one hydrogen bond donor , this compound is ideally suited for parallel amide bond formation, sulfonamide coupling, or reductive amination in 96-well plate formats. Unlike the primary amine analog, which can yield bis-acylated products unless carefully stoichiometrically controlled, the N-ethyl compound undergoes only mono-derivatization, ensuring consistent product fidelity across a diverse set of coupling partners. The boiling point of 238.9 °C provides comfortable distillation clearance from standard reaction solvents (DMF, DMSO, acetonitrile), facilitating automated high-throughput purification. The predicted pKa of 9.43 also supports acid-base extraction protocols for crude product enrichment prior to HPLC.

Agrochemical Intermediate for Fungicidal or Herbicidal Pyrazole Carboxamide Derivatives

The 1,3-dimethylpyrazole core is a recognized scaffold in agrochemical active ingredients, and the N-ethyl secondary amine offers a differentiated N-alkyl handle for carboxamide coupling. The BASF patent literature [3] describes the general utility of 1,3-disubstituted pyrazole intermediates for agrochemicals, and the N-ethyl variant provides a lipophilicity (XLogP 0.4) that balances soil mobility with leaf cuticle penetration better than the N-methyl (XLogP 0) or primary amine (XLogP -0.5) analogs. The higher boiling point (238.9 °C vs. 220.2 °C for the N-methyl analog) also reduces volatile organic compound (VOC) emissions during formulation processing, a consideration in regulatory-compliant agrochemical manufacturing.

Bespoke Building Block for PROTAC Linker and Bifunctional Molecule Synthesis

The N-ethyl amine group provides a single, well-defined attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) and other bifunctional molecule designs. The three rotatable bonds in the N-ethyl side chain offer sufficient conformational flexibility to accommodate linker geometry optimization in ternary complex formation, while the TPSA of 29.9 Ų [1] keeps the overall polar surface contribution from the warhead moiety low, preserving cell permeability of the final PROTAC molecule. The guaranteed mono-functionalization eliminates the risk of cross-linking that could occur with a primary amine warhead, simplifying PROTAC synthesis and characterization.

Quote Request

Request a Quote for [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.